molecular formula C12H20ClN3 B1402281 N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride CAS No. 1361116-45-1

N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride

Cat. No.: B1402281
CAS No.: 1361116-45-1
M. Wt: 241.76 g/mol
InChI Key: IUMKTVOSSGMREZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride represents a culmination of decades of research into heterocyclic chemistry and the systematic exploration of pyridine-piperidine hybrid structures. The historical foundation for this compound class can be traced to early investigations into piperidine derivatives, where researchers recognized the significant potential of these nitrogen-containing ring systems for pharmaceutical and chemical applications. The evolution of synthetic methodologies for accessing piperidine derivatives has been particularly noteworthy, with researchers developing increasingly sophisticated approaches to construct these complex molecular architectures.

The systematic investigation of pyridine-piperidine hybrids gained momentum as chemists recognized the unique properties that emerge from combining aromatic pyridine rings with saturated piperidine moieties. Historical developments in hydrogenation chemistry, particularly the work involving rhodium and palladium catalysts for pyridine reduction to piperidine, provided crucial methodological foundations for synthesizing related hybrid compounds. These advances in catalytic chemistry enabled researchers to explore more complex substitution patterns and develop compounds like this compound with greater efficiency and selectivity.

The specific structural motif represented by this compound emerged from research efforts focused on developing heterocyclic systems with enhanced biological activity and improved pharmacological properties. The incorporation of dimethylamino functionality at the 2-position of the pyridine ring, combined with the piperidine substitution at the 6-position, represents a strategic approach to modulating molecular properties while maintaining structural integrity. This historical progression reflects the broader evolution of medicinal chemistry toward increasingly sophisticated molecular designs that leverage the unique properties of multiple heterocyclic systems within single molecular frameworks.

Chemical Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic hybrid compounds, specifically representing a pyridine-piperidine conjugate system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure identified as a pyridine ring bearing two distinct nitrogen-containing substituents. The molecular formula C₁₂H₂₀ClN₃ indicates the presence of three nitrogen atoms distributed across the pyridine ring nitrogen, the dimethylamino group, and the piperidine ring nitrogen, creating a structurally complex system with multiple potential sites for chemical interaction.

The compound's classification as a hydrochloride salt reflects its ionic nature, where the basic nitrogen centers are protonated and associated with chloride counterions. This salt formation significantly influences the compound's physical properties, including solubility characteristics and crystalline behavior. The molecular weight of 241.763 daltons positions this compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The monoisotopic mass of 241.134575 daltons provides precise mass spectrometric identification capabilities, essential for analytical characterization and purity assessment.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₁₂H₂₀ClN₃
Molecular Weight 241.763 g/mol
Monoisotopic Mass 241.134575 g/mol
ChemSpider Identification 29313547
Chemical Abstracts Service Number 1361116-45-1
Nitrogen Content 3 atoms
Heterocyclic Systems Pyridine, Piperidine

The systematic naming convention emphasizes the pyridine ring as the parent structure, with positional numbering indicating the locations of substituent groups. The 2-position dimethylamino group and 6-position piperidine substitution create a specific substitution pattern that defines the compound's chemical identity and distinguishes it from related structural analogs.

Significance in Pyridine-Piperidine Hybrid Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles underlying modern pyridine-piperidine hybrid chemistry. These hybrid systems represent a significant advancement in heterocyclic chemistry, combining the aromatic stability and electronic properties of pyridine with the conformational flexibility and basic character of piperidine rings. The strategic positioning of these ring systems within the molecular framework creates opportunities for diverse chemical interactions and potential biological activities that neither ring system could achieve independently.

Piperidine derivatives have established themselves as essential synthetic fragments in drug design and pharmaceutical applications, playing significant roles across various therapeutic areas. The incorporation of piperidine moieties into pyridine-containing structures represents a rational approach to molecular hybridization, where the resulting compounds often exhibit enhanced properties compared to their individual components. Research has demonstrated that such hybrid structures can display improved binding affinities, enhanced selectivity profiles, and modified pharmacokinetic properties that make them particularly valuable for medicinal chemistry applications.

The development of synthetic methodologies for accessing pyridine-piperidine hybrids has evolved considerably, with researchers employing various strategies including direct substitution reactions, catalytic hydrogenation sequences, and multicomponent coupling reactions. Advanced synthetic approaches have enabled the preparation of complex substitution patterns like those found in this compound, where multiple functional groups are precisely positioned to optimize molecular properties. These synthetic advances have been crucial for exploring structure-activity relationships and developing new compounds with improved characteristics.

The significance of this compound class extends beyond individual molecular properties to encompass broader implications for heterocyclic chemistry and drug discovery. Pyridine-piperidine hybrids serve as important scaffolds for developing compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The versatility of these hybrid systems makes them valuable building blocks for combinatorial chemistry approaches and high-throughput screening campaigns aimed at identifying new bioactive compounds.

Research Importance and Scientific Relevance

The research importance of this compound stems from its position as a representative member of an important class of heterocyclic compounds with significant scientific and pharmaceutical relevance. Contemporary research in heterocyclic chemistry has increasingly focused on hybrid systems that combine multiple pharmacophoric elements within single molecular frameworks, and this compound exemplifies this strategic approach. The presence of both pyridine and piperidine moieties provides researchers with a versatile platform for investigating structure-activity relationships and developing new chemical entities with enhanced properties.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-3-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-15(2)12-7-3-6-11(14-12)10-5-4-8-13-9-10;/h3,6-7,10,13H,4-5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMKTVOSSGMREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-6-yl)-dimethyl-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.

    Introduction of Dimethylamine Group: The dimethylamine group is introduced through a substitution reaction, often using dimethylamine hydrochloride as the reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-6-yl)-dimethyl-amine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s structure includes:

  • A pyridine ring substituted with a tertiary amine group at position 2.

  • A piperidine ring (with a secondary amine at position 3) attached at position 6 of the pyridine.

  • Hydrochloride salt formation at the piperidine nitrogen.

Key reactive sites:

  • Pyridine nitrogen : Participates in electrophilic substitutions.

  • Piperidine secondary amine : Engages in alkylation, acylation, and cyclization reactions.

  • Tertiary dimethylamine group : Stabilizes adjacent positions via steric and electronic effects.

Nucleophilic Substitution Reactions

The piperidine nitrogen (protonated in hydrochloride form) undergoes deprotonation under basic conditions, enabling nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsYieldSelectivity
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated piperidine derivatives70–85%Moderate
AcylationAcetyl chloride, Et₃N, DCMN-Acylpiperidine derivatives65–78%High

Example :
Reaction with benzyl bromide under basic conditions yields N-benzyl-6-(piperidin-3-yl)pyridin-2-amine , confirmed via LC-MS and NMR .

Cyclization and Annulation Reactions

The piperidine ring participates in intramolecular cyclization, forming fused heterocycles.

Intramolecular Aza-Michael Reaction (IMAMR)

Under organocatalytic conditions (e.g., quinoline/TFA), the compound undergoes IMAMR to generate enantiomerically enriched bicyclic structures (Scheme 1A) :

  • Catalyst : Quinoline (20 mol%), TFA (10 mol%)

  • Conditions : CHCl₃, 40°C, 24h

  • Product : 2,5-Disubstituted piperidine-pyridine fused ring

  • Yield : 82%

  • ee : 94%

Radical Cyclization

Triethylborane-initiated radical cascades produce alkylidene-piperidine derivatives (Scheme 1B) :

  • Reagents : Triethylborane, O₂

  • Conditions : Toluene, 0°C → rt

  • Product : Polysubstituted alkylidene-piperidine

  • Yield : 75%

Reduction of Pyridine Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, yielding hexahydro derivatives :

  • Conditions : 50 psi H₂, MeOH, 12h

  • Conversion : >95%

  • Selectivity : Cis-isomer predominates (85:15).

Oxidation of Piperidine

Oxidation with m-CPBA forms an N-oxide at the piperidine nitrogen:

  • Reagents : m-CPBA, DCM

  • Yield : 68%

  • Application : Enhances solubility for pharmacokinetic studies.

Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

SubstrateCoupling PartnerCatalyst SystemProductYield
6-Bromopyridine analogArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl-functionalized derivative60–72%

Note : Direct coupling on the parent compound is sterically hindered; brominated analogs are preferred .

Mechanistic Insights

  • Organocatalytic Pathways : Enantioselectivity in IMAMR arises from hydrogen-bonding interactions between the catalyst and substrate .

  • Radical Stability : Alkylidene-piperidine formation is driven by radical stabilization on the pyridine ring .

Stability and Degradation

  • Hydrolytic Stability : Stable in pH 4–7; degrades under strongly acidic/basic conditions.

  • Thermal Stability : Decomposes above 200°C (DSC data).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C12H19N3·HCl
  • Molecular Weight: 221.75 g/mol
  • IUPAC Name: N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique bipyridinyl structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The dimethylamine group can undergo nucleophilic substitution, facilitating the introduction of different functional groups.
    Reaction TypeExample ReagentsConditions
    Nucleophilic SubstitutionDimethylamine hydrochlorideBasic conditions (NaOH)

Biology

The compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with biological targets makes it suitable for various applications:

  • Ligand Binding Studies: It can bind to specific receptors or enzymes, modulating their activity and providing insights into biological pathways.

Case Study: A study highlighted its use in evaluating the interaction with protein arginine methyltransferase 5 (PRMT5), a target for cancer therapy. The compound demonstrated promising binding affinity, suggesting its potential role in drug development against tumors .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Drug Development Precursor: It acts as a precursor in synthesizing new pharmaceutical agents targeting various diseases.

Example Application: Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, indicating its potential as an anticancer agent .

Summary of Findings

The applications of this compound span various scientific fields:

Application AreaKey UsesNotable Findings
ChemistryBuilding block for complex synthesisFacilitates nucleophilic substitutions
BiologyLigand in biochemical assaysPromising interactions with PRMT5
MedicinePrecursor for drug developmentPotential anticancer activity

Mechanism of Action

The mechanism of action of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-6-yl)-dimethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Discussion:

  • The absence of a hydrochloride salt further limits its ionic character .
  • Bromo-Substituted Analog : Bromine at the pyridine 6-position () increases molecular weight by ~50 g/mol compared to the target compound. This substitution may enhance halogen bonding but reduce metabolic stability .
  • The dihydrochloride form increases chloride content, which could influence crystallinity .

Piperidine Positional Isomers

Piperidin-4-yl isomers are common analogs with distinct pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Piperidine Position CAS Number Reference
6-(Piperidin-4-yl)pyridin-2-amine hydrochloride C₁₀H₁₆ClN₃ 213.71 Piperidin-4-yl 1998215-96-5
6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride C₁₀H₁₇Cl₂N₃ 250.17 Piperidin-4-yl 2044704-47-2

Discussion:

  • Piperidin-4-yl isomers () exhibit different spatial orientations compared to the 3-yl variant in the target compound. The 4-position may enhance steric accessibility for receptor interactions but reduce conformational flexibility .

Similarity Analysis

lists compounds with similarity scores based on structural overlap:

  • N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 137583-05-2, similarity 0.80): Shares the piperidin-3-yl group but replaces pyridine with pyrimidine, altering hydrogen-bonding capacity .
  • N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 13053-88-8, similarity 0.78): Combines positional isomerism (4-yl) with a pyrimidine core, further reducing similarity to the target compound .

Biological Activity

N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride, a synthetic organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₉H₁₃ClN₄
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 1361116-45-1
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating cellular signaling pathways.
  • Cellular Pathways : The compound affects pathways related to cell growth, apoptosis, and immune response, potentially influencing cancer progression and treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It demonstrates cytotoxic effects on cancer cell lines, indicating its ability to induce apoptosis and inhibit tumor growth. In vitro studies have shown promising results in reducing cell viability in several cancer types .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be a viable option for treating infections caused by these bacteria.

Study 2: Anticancer Activity

In a preclinical study evaluating the anticancer effects:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

The findings suggest that this compound has significant potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives. A comparison of their biological activities is presented below:

CompoundAntimicrobial ActivityAnticancer Activity
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amModerateHigh
N-(piperidin-3-yl)pyrazin-2-amineLowModerate
Dimethyl-pyrazin derivativesHighLow

This table highlights the unique biological profile of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-am compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Intermediate Formation : Coupling reactions between pyridine and piperidine derivatives, utilizing activating agents (e.g., pivaloyl chloride in for analogous pyridine compounds) .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.
  • Final Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt, followed by lyophilization for stability .
    • Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use inert atmosphere (N2_2/Ar) due to hygroscopic nature; avoid prolonged exposure to moisture .
  • Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Monitor stability via periodic FT-IR to detect hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^13C NMR for amine and pyridine protons; mass spectrometry (HRMS) for molecular ion validation.
  • Quantitative Analysis : UV-Vis spectrophotometry (e.g., H-acid coupling for amine quantification as in ) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Simulation : Use density functional theory (DFT) to model nucleophilic substitution at the pyridine ring or amine protonation states .
  • Solvent Effects : Molecular dynamics (MD) simulations to predict solubility in aqueous/organic matrices, guiding solvent selection for reactions .
  • Example : ICReDD’s approach () combines computational screening with experimental validation to optimize reaction conditions .

Q. How to resolve contradictions in experimental data regarding its reaction pathways?

  • Methodological Answer :

  • Cross-Validation : Pair experimental kinetics (e.g., stopped-flow spectroscopy) with computational transition-state modeling to identify discrepancies .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace reaction intermediates via 1^1H-15^15N HMBC NMR .
  • Iterative Workflow : Align with ’s reactor design principles, integrating real-time data into simulations for feedback loops .

Q. What strategies optimize its solubility for in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Test binary mixtures (e.g., DMSO/PBS) while monitoring aggregation via dynamic light scattering (DLS).
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via oxidation) at the piperidine ring, guided by analogous pyridine modifications () .
  • pH Adjustment : Exploit the amine’s pKa (~8–10) to enhance solubility in mildly acidic buffers (pH 4–6) .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell-based assays?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability data using ATP-based luminescence to control for metabolic variability.
  • Membrane Permeability : Measure logP values (HPLC retention time vs. reference standards) to correlate solubility with activity .
  • Receptor Binding Studies : Use surface plasmon resonance (SPR) to quantify binding affinities, resolving false positives from off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
Reactant of Route 2
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.